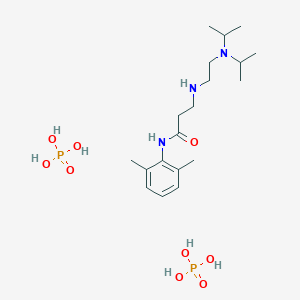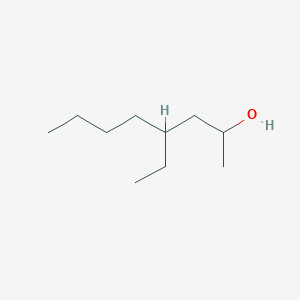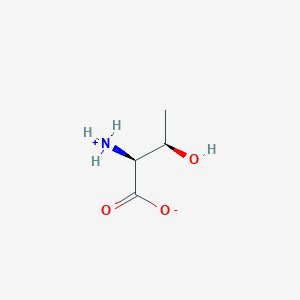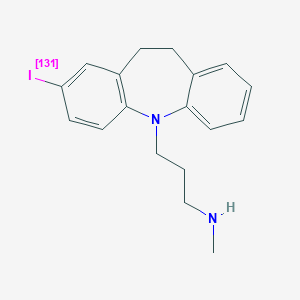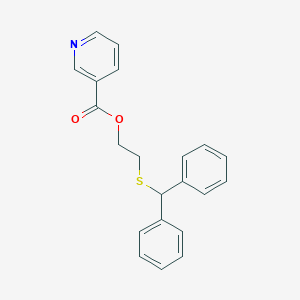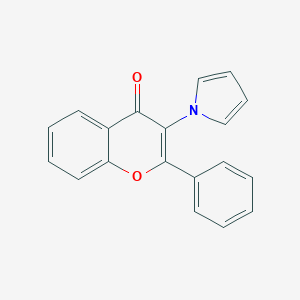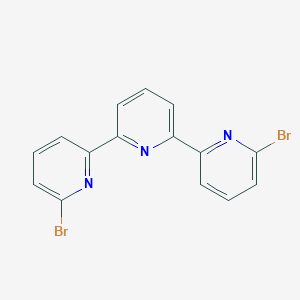
Isopropyloxazolopyridocarbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyloxazolopyridocarbazole (IPOP) is a novel chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. IPOP belongs to the class of heterocyclic compounds and is synthesized through a multistep process that involves several chemical reactions.
Mecanismo De Acción
The mechanism of action of Isopropyloxazolopyridocarbazole is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are essential for the growth and survival of cancer cells. Isopropyloxazolopyridocarbazole has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C, which play important roles in cell division and proliferation. Additionally, Isopropyloxazolopyridocarbazole has been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its antitumor activity.
Biochemical and Physiological Effects
Isopropyloxazolopyridocarbazole has been shown to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammatory pathways. Additionally, Isopropyloxazolopyridocarbazole has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Isopropyloxazolopyridocarbazole in lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, Isopropyloxazolopyridocarbazole exhibits excellent optical and electronic properties, making it a useful compound for the fabrication of organic electronic devices. However, the synthesis of Isopropyloxazolopyridocarbazole is a complex process that requires expertise in organic chemistry, and the compound may not be readily available for all researchers.
Direcciones Futuras
Several future directions for the research on Isopropyloxazolopyridocarbazole include the development of new cancer therapies based on its antitumor activity, the investigation of its potential as an anti-inflammatory agent, and the development of high-performance organic electronic devices based on its optical and electronic properties. Additionally, further studies are needed to fully understand the mechanism of action of Isopropyloxazolopyridocarbazole and its potential applications in various fields.
Métodos De Síntesis
The synthesis of Isopropyloxazolopyridocarbazole involves a multistep process that starts with the condensation of 2-aminopyridine with ethyl acetoacetate. The resulting product is then subjected to a series of chemical reactions, including cyclization, oxidation, and reduction, to yield Isopropyloxazolopyridocarbazole. The synthesis of Isopropyloxazolopyridocarbazole is a complex process that requires careful attention to detail and expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Isopropyloxazolopyridocarbazole has been the subject of numerous scientific studies due to its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, Isopropyloxazolopyridocarbazole has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of new cancer therapies. Additionally, Isopropyloxazolopyridocarbazole has been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria and fungi.
In material science, Isopropyloxazolopyridocarbazole has been investigated for its use in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Isopropyloxazolopyridocarbazole has been shown to exhibit excellent optical and electronic properties, making it a promising candidate for the development of high-performance organic electronic devices.
Propiedades
Número CAS |
104393-91-1 |
|---|---|
Nombre del producto |
Isopropyloxazolopyridocarbazole |
Fórmula molecular |
C22H22N3O+ |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
11,17,20-trimethyl-5-propan-2-yl-6-oxa-4,11-diaza-17-azoniapentacyclo[10.8.0.02,10.03,7.014,19]icosa-1(12),2(10),3(7),4,8,13,15,17,19-nonaene |
InChI |
InChI=1S/C22H22N3O/c1-12(2)22-23-21-18(26-22)7-6-16-20(21)19-13(3)15-11-24(4)9-8-14(15)10-17(19)25(16)5/h6-12H,1-5H3/q+1 |
Clave InChI |
VCRAZSIGEHCCTE-UHFFFAOYSA-N |
SMILES |
CC1=C2C=[N+](C=CC2=CC3=C1C4=C(N3C)C=CC5=C4N=C(O5)C(C)C)C |
SMILES canónico |
CC1=C2C=[N+](C=CC2=CC3=C1C4=C(N3C)C=CC5=C4N=C(O5)C(C)C)C |
Otros números CAS |
104393-91-1 |
Sinónimos |
2-isopropyl-7,10,12-trimethyl-6H-(1,3)oxazolo(5,4c)pyrido(3,4-g)carbazole isopropyl-OPC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





